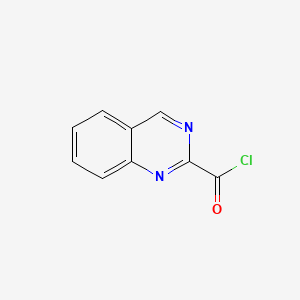

Quinazoline-2-carbonyl chloride

Description

Properties

CAS No. |

179753-68-5 |

|---|---|

Molecular Formula |

C9H5ClN2O |

Molecular Weight |

192.602 |

IUPAC Name |

quinazoline-2-carbonyl chloride |

InChI |

InChI=1S/C9H5ClN2O/c10-8(13)9-11-5-6-3-1-2-4-7(6)12-9/h1-5H |

InChI Key |

CNLPQMSBEVFNTN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=NC(=N2)C(=O)Cl |

Synonyms |

2-Quinazolinecarbonylchloride(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Quinazoline-2-carbonyl Chloride: Synthesis, Reactivity, and Applications

Introduction: The Strategic Importance of Quinazoline-2-carbonyl Chloride

The quinazoline ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The development of novel drugs frequently relies on the efficient and versatile functionalization of this privileged scaffold. Quinazoline-2-carbonyl chloride emerges as a pivotal reactive intermediate in this context. As a highly reactive acyl chloride, it serves as a powerful electrophile, enabling the facile introduction of the quinazoline-2-carboxamide or quinazoline-2-ester moieties into target molecules via nucleophilic acyl substitution. This guide provides a comprehensive technical overview of its structure, synthesis, characterization, reactivity, and safe handling, designed for researchers and professionals in drug development and synthetic chemistry.

Chemical Identity and Physicochemical Properties

Quinazoline-2-carbonyl chloride is an organic compound featuring a quinazoline heterocyclic system substituted at the 2-position with a carbonyl chloride functional group.

| Property | Value | Source |

| CAS Number | 179753-68-5 | [5] |

| Molecular Formula | C₉H₅ClN₂O | [5] |

| Molecular Weight | 192.60 g/mol | [5] |

| Canonical SMILES | O=C(Cl)C1=NC=C2C=CC=CC2=N1 | [5] |

| Appearance | Predicted as a white to yellow crystalline solid | General Knowledge |

Synthesis and Mechanism

The most direct and common method for preparing Quinazoline-2-carbonyl chloride is through the chlorination of its corresponding carboxylic acid, Quinazoline-2-carboxylic acid.[6] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.

Causality of Reagent Choice: Thionyl chloride is preferred over other chlorinating agents like phosphorus pentachloride (PCl₅) or oxalyl chloride for several reasons. Its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous at standard temperatures, which simplifies the purification process as they can be easily removed from the reaction mixture under reduced pressure or with a nitrogen stream.[7][8] This drives the reaction to completion according to Le Châtelier's principle and often results in a cleaner crude product.

Reaction Mechanism

The conversion involves a two-stage nucleophilic acyl substitution mechanism:

-

Formation of an Acyl Chlorosulfite Intermediate: The process begins with the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent deprotonation to form a highly reactive acyl chlorosulfite intermediate.

-

Nucleophilic Attack by Chloride: The liberated chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate. This step proceeds via a tetrahedral intermediate which then collapses, eliminating sulfur dioxide and a chloride ion to yield the final Quinazoline-2-carbonyl chloride product.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of Quinazoline-2-carbonyl chloride.

Experimental Protocol: Synthesis from Quinazoline-2-carboxylic Acid

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Quinazoline-2-carboxylic acid (1.0 eq).[6][9]

-

Solvent & Reagent Addition: Suspend the starting material in an excess of thionyl chloride (SOCl₂, ~5-10 eq), which can also serve as the solvent. Alternatively, use an inert solvent such as dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir for 2-4 hours. Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure. Co-evaporation with a high-boiling inert solvent like toluene may be necessary to ensure all volatile reagents are removed.

-

Isolation: The resulting crude solid or oil is Quinazoline-2-carbonyl chloride.

-

Purification: The product can be purified by recrystallization from a non-protic solvent (e.g., hexanes/ethyl acetate) if it is a solid. It should be used immediately in the next step whenever possible due to its moisture sensitivity.

Spectroscopic Characterization (Expected Data)

Validation of the synthesized product is critical. The following are expected spectroscopic characteristics for Quinazoline-2-carbonyl chloride.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The most prominent signal will be a strong, sharp absorption band for the carbonyl (C=O) stretch of the acyl chloride, typically appearing at a high wavenumber, around 1750-1800 cm⁻¹ . The disappearance of the broad O-H stretch from the starting carboxylic acid (around 2500-3300 cm⁻¹) is a key indicator of reaction completion. Aromatic C-H and C=N/C=C stretching vibrations are expected in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.[10][11][12]

-

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The spectrum will be dominated by signals in the aromatic region (typically δ 7.5-9.0 ppm ), corresponding to the protons on the quinazoline ring system. The characteristic broad singlet of the carboxylic acid proton (often > δ 10 ppm) will be absent.

-

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The carbonyl carbon of the acyl chloride is expected to appear significantly downfield, typically in the range of δ 165-175 ppm . Multiple signals will be present in the aromatic region (δ 110-160 ppm) corresponding to the carbons of the quinazoline core.[10][13]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight (192.60 g/mol ). The isotopic pattern for one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion peak ([M]⁺ at m/z ≈ 192 and [M+2]⁺ at m/z ≈ 194).[12]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of Quinazoline-2-carbonyl chloride stems from the high reactivity of the acyl chloride group, which is an excellent electrophile for nucleophilic acyl substitution reactions. This allows for the straightforward synthesis of a wide array of quinazoline derivatives.

-

Amide Formation: Reaction with primary or secondary amines (R-NH₂ or R₂NH) in the presence of a non-nucleophilic base (like triethylamine or pyridine) yields the corresponding quinazoline-2-carboxamides. This is one of the most common applications, as the amide linkage is a stable and prevalent functional group in drug molecules.[14]

-

Ester Formation: Reaction with alcohols (R-OH) or phenols (Ar-OH), typically in the presence of a base, produces quinazoline-2-carboxylates (esters).

-

Friedel-Crafts Acylation: It can be used to acylate electron-rich aromatic rings under Friedel-Crafts conditions to form 2-aroylquinazolines.

The resulting derivatives are of high interest in drug discovery, with many quinazoline-based compounds being investigated or approved as anticancer agents that target protein kinases.[3][4][15]

General Reactivity Pathways

Caption: Key nucleophilic substitution reactions of Quinazoline-2-carbonyl chloride.

Safety, Handling, and Storage

Acyl chlorides are hazardous reagents that demand strict safety protocols.[8]

-

Hazards:

-

Corrosive: Causes severe skin burns and eye damage upon contact.[8][16]

-

Moisture Sensitive: Reacts violently with water and other protic solvents to release corrosive hydrogen chloride (HCl) gas.[17] This reaction is highly exothermic.

-

Toxic: Inhalation of vapors can cause severe irritation to the respiratory tract and may lead to pulmonary edema.[16][17]

-

-

Personal Protective Equipment (PPE):

-

Handling:

-

All manipulations must be conducted within a certified chemical fume hood to prevent vapor inhalation.[18]

-

Use a syringe or cannula for transferring the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.

-

Keep away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[8]

-

-

Storage:

Conclusion

Quinazoline-2-carbonyl chloride is a high-value, reactive intermediate that serves as a critical gateway for the synthesis of diverse libraries of quinazoline derivatives. Its predictable reactivity through nucleophilic acyl substitution allows for the efficient construction of amides and esters, which are key functional groups in many pharmacologically active molecules. A thorough understanding of its synthesis, characterization, and, most importantly, its hazardous nature and handling requirements is essential for its safe and effective utilization in the pursuit of novel therapeutics.

References

- An In-depth Technical Guide to Quinoline-2-carbonyl Chloride: Synthesis, Properties, and Applications in Modern Drug Discovery. BenchChem Technical Support Team.

- Insilico Studies and Synthesis of New 2-Cycloproply Quinazoline Derivatives as Potential Anticancer Agents. International Journal of Scientific Research & Technology.

- Chemistry Acid Chloride.

- ACETYL CHLORIDE.

- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect.

- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC.

- Quinazoline synthesis. Organic Chemistry Portal.

- Safety Data Sheet: Acetyl chloride D3. Carl ROTH.

- Hazardous Substance Fact Sheet: Acetyl Chloride. New Jersey Department of Health.

- Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG.

- Synthesis of Medicinally Important Quinazolines and Their Deriv

- Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Deriv

- Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Deriv

- Synthesis and Characterization of Ruthenium (II)

- DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbon

- Quinoxaline-2-carbonyl chloride | C9H5ClN2O. PubChem.

- Quinazoline-2-carboxylic acid hydrochloride. Sigma-Aldrich.

- 2,4-dichloro-5,6,7,8-tetrahydro-6-quinazolinecarbonyl chloride. ChemSynthesis.

- Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. Scientific & Academic Publishing.

- Quinazoline-2-carbonyl chloride. BLD Pharm.

- Quinazolinones, the Winning Horse in Drug Discovery. PMC.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.

- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Semantic Scholar.

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Taylor & Francis Online.

- Discovery of Novel Quinazoline Deriv

- Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research and Reviews: Journal of Chemistry.

- Quinazoline-2-carboxylic acid. Fluorochem.

Sources

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 179753-68-5|Quinazoline-2-carbonyl chloride|BLD Pharm [bldpharm.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Quinoline-2-carbonyl chloride | 50342-01-3 | Benchchem [benchchem.com]

- 8. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]

- 9. Quinazoline-2-carboxylic acid hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. ijarst.in [ijarst.in]

- 12. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. ACETYL CHLORIDE [training.itcilo.org]

- 17. nj.gov [nj.gov]

- 18. carlroth.com [carlroth.com]

- 19. chemos.de [chemos.de]

Strategic Sourcing and Utilization of Quinazoline-2-carbonyl Chloride in Drug Discovery

Executive Summary: The "Buy vs. Make" Paradox

In medicinal chemistry, Quinazoline-2-carbonyl chloride is a high-value scaffold for synthesizing kinase inhibitors and GPCR ligands.[1] However, sourcing this specific building block presents a trap for the inexperienced researcher.

The Core Thesis: While commercial listings for Quinazoline-2-carbonyl chloride exist, direct procurement of the acid chloride is operationally risky and often scientifically unsound. Due to the electron-deficient nature of the quinazoline ring, the C-2 carbonyl chloride is highly susceptible to hydrolysis and nucleophilic attack, leading to rapid degradation into the carboxylic acid or dimerized byproducts during transit.

The Professional Recommendation: The most robust strategy is to source the stable precursor—Quinazoline-2-carboxylic acid (or its alkyl esters)—and generate the acid chloride in situ immediately prior to coupling.[1][2] This guide details the supplier landscape for the precursors, the validation of the active species, and the synthetic protocols required for high-yield utilization.

Chemical Context & Instability Mechanism[3][4]

To understand the sourcing strategy, one must understand the molecule's failure mode.

The quinazoline ring is a benzopyrimidine.[2] The nitrogen atoms at positions 1 and 3 withdraw electron density from the ring system.[2] When a carbonyl chloride is attached at the C-2 position, the electrophilicity of the carbonyl carbon is significantly amplified compared to a standard benzoyl chloride.

-

Hydrolysis: Even trace moisture (ppm levels) in "sealed" commercial bottles will hydrolyze the chloride back to the parent acid (CAS 5382-19-4) and HCl gas.[1][2]

-

Self-Immolation: In high concentrations, heteroaromatic acid chlorides can undergo intermolecular reactions, leading to insoluble aggregates.[1][2]

Implication for Sourcing: If you order the chloride, you are likely paying a premium for a bottle of partially degraded acid.[2]

Commercial Supplier Landscape (Precursors)

Instead of hunting for the unstable chloride, target the Quinazoline-2-carboxylic acid (CAS 568630-14-8 / 5382-19-4) or Ethyl quinazoline-2-carboxylate .

Tier 1: High-Throughput Building Block Specialists

These vendors specialize in "Make-on-Demand" (MADE) and diverse heterocyclic libraries.[1] They are the primary source for structural analogs (e.g., 6-fluoro or 4-methyl substituted quinazolines).

| Supplier | Category | Strengths | Strategic Use Case |

| Enamine | Discovery | Massive catalog of analogs; "MADE" building blocks.[1] | Accessing diverse 6-, 7-, or 8-substituted quinazoline acids for SAR exploration.[1] |

| Combi-Blocks | Inventory | High stock availability; transparent pricing.[1][2] | Sourcing the parent acid (CAS 568630-14-8) in gram-scale quantities for pilot reactions. |

| Chem-Space | Aggregator | AI-driven search across multiple vendors.[1][2] | Finding rare substitution patterns not listed in standard catalogs.[1][2] |

Tier 2: Bulk & Scale-Up Suppliers

For gram-to-kilogram requirements, these suppliers offer higher purity guarantees and batch-specific COAs.[1]

| Supplier | Category | Strengths | Strategic Use Case |

| WuXi AppTec | CRO/CMO | Process chemistry optimization.[1] | Custom synthesis of the acid precursor on >100g scale. |

| PharmBlock | Specialist | Focus on novel heterocycles.[1][2] | Sourcing difficult-to-make quinazoline cores. |

Tier 3: Reference Standard Suppliers

Use these for analytical standards, not synthesis.

-

MilliporeSigma (Merck): High cost, certified purity.[2] Use to validate the identity of material bought from cheaper sources.[2]

Strategic Sourcing Workflow

The following decision tree outlines the logical flow for acquiring this building block.

Figure 1: Strategic decision matrix for sourcing quinazoline-2-carbonyl building blocks. Note the emphasis on sourcing the acid rather than the chloride.

Technical Protocol: In-Situ Activation & Validation

Objective: Generate high-purity Quinazoline-2-carbonyl chloride from the acid and validate its formation without isolation.

Part A: Synthesis (The Activation)[5]

-

Reagents: Quinazoline-2-carboxylic acid (1.0 eq), Oxalyl Chloride (1.2 eq), DMF (catalytic, 2-3 drops), Dichloromethane (DCM, anhydrous).

-

Protocol:

-

Suspend the acid in anhydrous DCM under Nitrogen/Argon.[2]

-

Add catalytic DMF.[2]

-

Add Oxalyl Chloride dropwise at 0°C. Note: Gas evolution (CO/CO2) will be vigorous.[2]

-

Allow to warm to Room Temperature (RT) and stir for 2 hours. The suspension should become a clear solution, indicating conversion to the acid chloride.

-

Critical Step: Concentrate in vacuo to remove excess oxalyl chloride.[2] Redissolve in fresh anhydrous DCM.

-

Part B: Quality Control (The "Methanolysis" Test)

Do not attempt to run LCMS directly on the acid chloride; it will hydrolyze on the column, showing the acid mass, leading to a false negative.[2]

Protocol:

-

Take a 50 µL aliquot of your reaction mixture.

-

Quench it into a vial containing 500 µL of anhydrous Methanol (MeOH).

-

Wait 10 minutes.

-

Run LCMS on this sample.[2]

-

Interpretation:

Figure 2: The Methanolysis QC Protocol. This is the industry-standard method for verifying reactive acyl chlorides.

References

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link] (Contextual reference on heteroaromatic halide stability).[1][2]

-

Synthesis of Quinazolinones and Quinazoline Derivatives. National Institutes of Health (PMC).[1][2] Available at: [Link] (Synthetic utility verification).[1][2]

Sources

Technical Guide: Chemical Stability & Handling of Quinazoline-2-carboxylic Acid Chloride

Executive Summary

Quinazoline-2-carboxylic acid chloride (CAS: 179753-68-5) is a high-reactivity heterocyclic electrophile used primarily as a transient intermediate in the synthesis of bioactive quinazoline derivatives. Its stability profile is defined by extreme moisture sensitivity and susceptibility to thermal degradation .

Unlike its 4-isomer, the 2-isomer places the chlorocarbonyl group adjacent to the N1/N3 nitrogens, significantly increasing the electrophilicity of the carbonyl carbon. Consequently, this compound exhibits rapid hydrolytic degradation upon exposure to atmospheric moisture, converting back to the parent carboxylic acid.

Critical Handling Directive: Due to its instability, in situ generation is the recommended protocol for most applications. If isolation is required, it must be stored under an inert atmosphere (Ar/N₂) at -20°C.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

| Property | Data |

| Chemical Name | Quinazoline-2-carbonyl chloride |

| CAS Number | 179753-68-5 |

| Molecular Formula | C₉H₅ClN₂O |

| Molecular Weight | 192.60 g/mol |

| Appearance | Yellow to tan solid (prone to darkening upon degradation) |

| Solubility | Soluble in DCM, THF, Toluene (Anhydrous); Reacts violently with water/alcohols |

| Reactivity Class | Acyl Chloride (Heterocyclic) |

Stability Profile: Mechanistic Analysis

Hydrolytic Instability (Primary Degradation Pathway)

The dominant stability threat to Quinazoline-2-carboxylic acid chloride is hydrolysis. The electron-withdrawing nature of the quinazoline ring (specifically the imine-like nitrogens at positions 1 and 3) exerts a strong inductive effect (-I) on the carbonyl carbon. This makes the carbonyl center highly susceptible to nucleophilic attack by water molecules.

Mechanism:

-

Nucleophilic Attack: Water attacks the electrophilic carbonyl carbon.

-

Tetrahedral Intermediate: A transient alkoxide intermediate forms.

-

Elimination: Chloride ion (

) is expelled, reforming the carbonyl bond. -

Deprotonation: Loss of a proton yields Quinazoline-2-carboxylic acid and HCl.

Visualizing the Degradation Pathway:

Caption: Figure 1. Hydrolytic degradation pathway of Quinazoline-2-carboxylic acid chloride upon exposure to moisture.

Thermal Stability

While specific calorimetric data for the 2-isomer is limited, heterocyclic 2-carboxylic acid chlorides are generally prone to thermal decarbonylation or decarboxylation at elevated temperatures (>100°C), especially in the presence of trace moisture or Lewis acids.

-

Risk: Heating the neat solid above its melting point or refluxing in high-boiling solvents without a nucleophile can lead to decomposition.

-

Recommendation: Maintain reaction temperatures below 80°C unless necessary.

Handling & Synthesis Protocols

To ensure scientific integrity and reproducibility, the following protocols utilize a "self-validating" approach where the quality of the reagent is confirmed immediately prior to use.

Protocol A: In Situ Generation (Recommended)

Rationale: Avoids isolation and storage stability issues entirely.

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Nitrogen flow.

-

Reagents: Charge with Quinazoline-2-carboxylic acid (1.0 eq) and anhydrous Toluene or DCM (

). -

Activation: Add Oxalyl Chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops).

-

Note: Thionyl Chloride (

) can also be used but requires harsher conditions to remove excess reagent.

-

-

Reaction: Stir at room temperature (or mild reflux for

) until gas evolution ( -

Validation: Take a 50 µL aliquot, blow dry with

, dissolve in dry -

Usage: Use the resulting solution directly in the subsequent coupling step.

Protocol B: Isolation & Storage (High Risk)

Rationale: Required only when precise stoichiometry is critical or solvent exchange is impossible.

-

Evaporation: Remove solvent and excess chlorinating agent under high vacuum (Schlenk line) at ambient temperature. Do not heat.

-

Inert Transfer: Transfer the solid residue to a glovebox or use Schlenk techniques to bottle.

-

Storage Conditions:

-

Atmosphere: Argon or Nitrogen (strictly anhydrous).

-

Temperature: -20°C.

-

Container: Tightly sealed glass vial with Parafilm/Teflon tape over the cap.

-

Workflow Diagram:

Caption: Figure 2. Decision logic for handling Quinazoline-2-carboxylic acid chloride to minimize degradation.

Analytical Monitoring & Quality Control

Trustworthiness in data comes from verifying the integrity of your reagents.

| Method | Observation for Intact Chloride | Observation for Hydrolyzed Acid |

| FT-IR | Sharp C=O stretch at 1750–1790 cm⁻¹ | Broad C=O stretch at 1680–1720 cm⁻¹ ; Broad O-H stretch |

| TLC | Reacts with Methanol on plate to form Methyl Ester (distinct R_f) | Streaks or stays at baseline (polar acid) |

| HPLC | Must derivatize first: Quench with Methanol -> Analyze as Methyl Ester | Peak corresponds to parent Acid |

Derivatization Protocol for HPLC: Since acid chlorides degrade on reverse-phase columns (aqueous mobile phase), do not inject directly.

-

Take 10 µL of sample.

-

Add into 500 µL anhydrous Methanol.

-

Wait 5 minutes (conversion to Methyl Ester).

-

Inject. The presence of the Methyl Ester peak confirms the Acid Chloride was intact before the quench.

References

- Context: Provides baseline handling data for the structural analog quinoline-2-carbonyl chloride, establishing the requirement for inert

- Context: Establishes the stability of the parent acid and the hydrochloride salt form, which is the degrad

-

PubChem. (2025).[1] Quinazoline-2-carboxylic acid | C9H6N2O2.[1][2] National Library of Medicine. Retrieved from [Link]

- Context: Provides physicochemical properties of the parent scaffold.

-

Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. Retrieved from [Link]

- )

- Context: Confirms the causality behind experimental choices: anhydrous conditions to prevent hydrolysis and reflux for activ

Sources

Bioactive Scaffolds Derived from Quinazoline-2-carbonyl chloride: A Guide to Synthesis, Fabrication, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis and utilization of Quinazoline-2-carbonyl chloride, a highly reactive intermediate, for the development of advanced bioactive scaffolds. We will explore the synthetic pathways, fabrication methodologies for creating functional biomaterials, and the characterization techniques required to validate their structure and function. Furthermore, this guide details the significant therapeutic applications of these scaffolds, particularly in anticancer and antimicrobial research, supported by mechanistic insights and detailed experimental protocols. This document is intended to serve as a foundational resource for researchers engaged in drug discovery, biomaterial science, and pharmaceutical development.

The Quinazoline Scaffold: A Cornerstone of Medicinal Chemistry

Quinazoline, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a structure of immense interest in pharmaceutical chemistry.[3] Its derivatives are foundational to over 200 naturally occurring alkaloids and a plethora of synthetic compounds with a broad spectrum of pharmacological activities.[1][3] The therapeutic versatility of this scaffold is evidenced by its presence in several FDA-approved drugs for treating conditions ranging from cancer (e.g., Gefitinib, Erlotinib) to hypertension (e.g., Prazosin).[1][5][6]

The efficacy of quinazoline derivatives often stems from their ability to act as inhibitors of key cellular enzymes, such as tyrosine kinases, which are critical in cell signaling pathways that govern proliferation, apoptosis, and angiogenesis.[7][8] Modifications at various positions on the quinazoline ring can drastically alter potency and selectivity, making it a highly adaptable framework for drug design.[7] This guide focuses on leveraging the C-2 position through a highly reactive intermediate, Quinazoline-2-carbonyl chloride, to construct macromolecular scaffolds with embedded biological functionality.

Synthesis of the Key Intermediate: Quinazoline-2-carbonyl chloride

The cornerstone of developing these bioactive scaffolds is the efficient synthesis of the highly reactive Quinazoline-2-carbonyl chloride. While direct synthesis can be challenging, a common and reliable route proceeds via the corresponding carboxylic acid. The overall workflow involves the cyclization of anthranilic acid derivatives followed by conversion of the resulting carboxylic acid to the acyl chloride.

Causality Behind Experimental Choices

-

Starting Material: Anthranilic acid is a readily available and cost-effective precursor that contains the necessary aniline and carboxylic acid functionalities for forming the quinazoline core.[9]

-

Cyclization: The Niementowski quinazoline synthesis, or variations thereof, involves reacting anthranilic acid with amides or, in this case, a precursor that can form the C-2 and N-3 of the pyrimidine ring.[3]

-

Conversion to Acyl Chloride: Thionyl chloride (SOCl₂) is a standard and highly effective reagent for converting carboxylic acids to acyl chlorides.[1] It is chosen because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the final product.

Experimental Protocol: Synthesis of Quinazoline-2-carbonyl chloride

Part A: Synthesis of Quinazoline-2-carboxylic acid

-

To a solution of anthranilic acid (1 eq.) in a suitable solvent like pyridine, add glyoxylic acid (1.1 eq.) dropwise at 0°C.

-

Allow the mixture to stir at room temperature for 2 hours, then heat to reflux for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Acidify with concentrated HCl to precipitate the product.

-

Filter the crude product, wash thoroughly with cold water, and dry under vacuum.

-

Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure Quinazoline-2-carboxylic acid.

-

Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part B: Conversion to Quinazoline-2-carbonyl chloride (1)

-

Suspend Quinazoline-2-carboxylic acid (1 eq.) in an excess of thionyl chloride (SOCl₂) (5-10 eq.).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

-

Heat the mixture to reflux (approx. 75-80°C) for 2-3 hours until the evolution of gas ceases and the solution becomes clear.

-

Validation: The completion of the reaction is indicated by the dissolution of the solid starting material.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting solid residue, Quinazoline-2-carbonyl chloride, is often used immediately in the next step due to its moisture sensitivity. If storage is necessary, it must be under strictly anhydrous conditions.

Visualization of Synthetic Pathway

Caption: Synthetic route to Quinazoline-2-carbonyl chloride.

Fabrication and Characterization of Bioactive Scaffolds

Quinazoline-2-carbonyl chloride is a versatile building block for creating bioactive scaffolds. Its reactive acyl chloride group can readily form covalent bonds (typically amide or ester linkages) with polymers possessing nucleophilic functional groups like amines (-NH₂) or hydroxyls (-OH).

Scaffold Fabrication Methods

-

Grafting onto Natural Polymers: Biocompatible polymers like chitosan, hyaluronic acid, or cellulose can be functionalized. The amine or hydroxyl groups on these polymers react with the carbonyl chloride, covalently attaching the quinazoline moiety to the polymer backbone.

-

Electrospinning: A solution containing a carrier polymer (e.g., polylactic acid, polycaprolactone) and the quinazoline derivative can be electrospun to produce nanofibrous scaffolds. This method creates a high surface-area-to-volume ratio, which is ideal for tissue engineering and drug delivery applications.

Experimental Protocol: Grafting Quinazoline onto a Chitosan Scaffold

-

Dissolve chitosan (1g) in 100 mL of a 2% acetic acid solution with stirring until a homogenous solution is formed.

-

Cast the solution into a petri dish and freeze-dry to create a porous scaffold.

-

Immerse the scaffold in a solution of dry N,N-dimethylformamide (DMF) containing triethylamine (TEA) (1.5 eq.) as an acid scavenger.

-

Separately, dissolve Quinazoline-2-carbonyl chloride (1.2 eq.) in anhydrous DMF.

-

Add the Quinazoline-2-carbonyl chloride solution dropwise to the chitosan scaffold suspension under an inert atmosphere (e.g., nitrogen or argon) at 0°C.

-

Allow the reaction to proceed at room temperature for 24 hours with gentle agitation.

-

Wash the resulting scaffold extensively with DMF, followed by ethanol, and finally with deionized water to remove unreacted reagents and byproducts.

-

Freeze-dry the functionalized scaffold to obtain the final product.

Characterization Techniques

A multi-faceted approach is essential to confirm the successful fabrication and to understand the properties of the scaffold.

| Technique | Purpose | Expected Outcome |

| FTIR Spectroscopy | To confirm covalent attachment of the quinazoline moiety. | Appearance of characteristic peaks for the quinazoline ring and the newly formed amide bond (C=O stretch). |

| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and pore structure of the scaffold. | Images revealing the interconnected porous network (for freeze-dried) or nanofibrous structure (for electrospun). |

| ¹H NMR Spectroscopy | To confirm the chemical structure (for soluble derivatives). | Signals corresponding to both the polymer backbone and the protons of the quinazoline ring. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the functionalized scaffold compared to the original polymer. | A shift in the decomposition temperature, indicating successful modification. |

| Mechanical Testing | To evaluate the tensile strength and elasticity, crucial for tissue engineering applications. | Data on the scaffold's ability to withstand physiological stresses. |

Visualization of Experimental Workflow

Caption: Workflow for scaffold fabrication and validation.

Biological Applications and Mechanisms of Action

Scaffolds decorated with quinazoline moieties exhibit a wide range of biological activities, primarily focused on anticancer and antimicrobial applications.[3][10]

Anticancer Activity

Quinazoline derivatives are renowned for their potent anticancer properties, often acting as inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[2][7] Overexpression of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation.[7]

Mechanism of Action: EGFR Inhibition

-

Quinazoline-based inhibitors function as ATP-competitive antagonists.[11] They bind to the ATP-binding site within the intracellular kinase domain of EGFR.

-

This binding event prevents the phosphorylation of EGFR, thereby blocking the downstream activation of critical signaling cascades like the PI3K/AKT and MAPK pathways.[7][12]

-

The interruption of these pathways ultimately leads to cell cycle arrest (often at the G2/M phase) and the induction of apoptosis (programmed cell death), thereby inhibiting tumor growth.[5][11]

Visualization of EGFR Signaling Pathway Inhibition

Caption: Inhibition of the EGFR signaling pathway by quinazoline scaffolds.

Quantitative Data: Anticancer Activity The following table summarizes the reported cytotoxic activity of various quinazoline derivatives against common cancer cell lines.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Novel Quinazoline Derivative (Compound 18) | MGC-803 (Gastric) | 0.85 | [5] |

| Halogenated Quinazoline (Compound 9) | MGC-803 (Gastric) | <6.23 | [5] |

| 2-Thioquinazolin-4(3H)-one Conjugate (108) | A-375 (Melanoma) | Not specified, but noted as effective | [11] |

Antimicrobial Activity

Quinazoline scaffolds have also demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[13] The mechanism is often attributed to the interference with essential cellular processes in the microbes.

Proposed Mechanisms of Action:

-

Cell Wall/Membrane Disruption: The heterocyclic structure may interfere with the synthesis of the bacterial cell wall or disrupt the integrity of the cell membrane.

-

Enzyme Inhibition: Quinazolines can inhibit microbial enzymes crucial for survival, such as dihydrofolate reductase or DNA gyrase.

-

Interference with Cellular Processes: The presence of the azomethine (C=N) group in some derivatives can form hydrogen bonds within the active sites of various cellular components, disrupting their normal function.

Quantitative Data: Antimicrobial Activity The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness.

| Compound Type | Bacteria Strain | MIC (µg/mL) | Reference |

| Disubstituted Quinazoline (13a) | Pseudomonas aeruginosa | 0.5 | |

| Disubstituted Quinazoline (13b) | Pseudomonas aeruginosa | 1.0 | |

| N-methylpiperazine Quinazoline (26a-c) | E. coli | <0.25 | |

| N-methylpiperazine Quinazoline (26a-c) | Staphylococcus aureus | 0.25 - 1.0 |

Conclusion and Future Outlook

Quinazoline-2-carbonyl chloride is a powerful and versatile intermediate for the synthesis of advanced bioactive scaffolds. By covalently linking the potent quinazoline pharmacophore to biocompatible polymers, it is possible to create functional materials with significant therapeutic potential. The demonstrated efficacy of these scaffolds as anticancer and antimicrobial agents, grounded in well-defined mechanisms of action like EGFR inhibition, highlights their promise.

Future research should focus on:

-

Tunable Drug Release: Designing scaffolds with stimuli-responsive linkers (e.g., pH or enzyme-sensitive) to enable targeted drug release at the site of disease.

-

Multi-functional Scaffolds: Combining quinazoline derivatives with other bioactive molecules to create scaffolds with synergistic therapeutic effects.

-

Tissue Engineering Applications: Exploring the use of these scaffolds to promote specific cell adhesion, proliferation, and differentiation for regenerative medicine.

The continued exploration of this chemical space will undoubtedly lead to the development of novel, highly effective biomaterials for a new generation of medical treatments.

References

- Zahedifard, M., et al. (2015). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. European Journal of Medicinal Chemistry.

- Bollikolla, H. B., & Jonnalagadda, S. B. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of the Indian Chemical Society.

- Kaur, R., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.

- Li, X., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.

- Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry.

- Wang, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules.

- Ahmad, I., et al. (2024). Anti-colorectal Cancer Activity of Quinazoline Derivatives: A Comprehensive Review. Journal of Gastrointestinal Cancer.

- Unknown Author. (2025). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. ResearchGate.

- Abdel-Rahman, A. A.-H., et al. (2018). Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research and Reviews: Journal of Chemistry.

- Kaur, R., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Semantic Scholar.

- Cho, N., et al. (Year not available). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. PLoS ONE.

- Unknown Author. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. Research Journal of Pharmacy and Health Sciences.

- Abdel-Rahman, A. A.-H., et al. (2018). Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. Research & Reviews: Journal of Chemistry.

- Singh, P., & Kumar, A. (2012). Design, Synthesis & Biological Evaluation of Some Novel Quinazolinone Scaffolds. International Journal of Drug Design and Discovery.

- de Oliveira, R. S., et al. (Year not available). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society.

- Guzińska, K., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Oncology.

- Unknown Author. (2025). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. ResearchGate.

- Unknown Author. (2023). An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. Bentham Science.

- Zhang, Y., et al. (Year not available). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. Molecules.

- Unknown Author. (2025). Quinazoline and Quinazolinone as Important Medicinal Scaffolds: A Comparative Patent Review (2011-2016). ResearchGate.

- Unknown Author. (2025). Insilico Studies and Synthesis of New 2-Cycloproply Quinazoline Derivatives as Potential Anticancer Agents. International Journal of Scientific Research & Technology.

- Smolecule. (2023). Buy Quinoline-2-carbonyl chloride.

- Al-Ghorbani, M., et al. (2025). Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. MDPI.

- Kumar, A., & Ahmad, I. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis.

- Unknown Author. (Year not available). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules.

- Shukla, A., et al. (2001). Quinazoline synthesis. Google Patents.

- Davoodnia, A., et al. (Year not available). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Tropical Journal of Pharmaceutical Research.

- Park, S., et al. (Year not available). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C−N and C−C Bond-Forming Reactions. e-Publications@Marquette.

- Unknown Author. (Year not available). Quinazoline-based scaffolds used to design our target compounds. ResearchGate.

- Al-Omar, M. A. (Year not available). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace.

- BLD Pharm. (Year not available). 179753-68-5|Quinazoline-2-carbonyl chloride.

Sources

- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 9. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. rphsonline.com [rphsonline.com]

Methodological & Application

High-Fidelity Protocol: Nucleophilic Acyl Substitution of Quinazoline-2-carbonyl Chloride

Executive Summary & Strategic Importance

The quinazoline-2-carboxamide scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting potent biological activities ranging from AcrB efflux pump inhibition (reversing bacterial multidrug resistance) to antimalarial efficacy [1, 2].

Unlike the more common quinazolin-4-one derivatives, the fully aromatic quinazoline-2-carbonyl chloride (Q2CC) presents unique synthetic challenges. The electron-deficient 1,3-diazine ring renders the C2-carbonyl highly electrophilic, making it susceptible to rapid hydrolysis. Consequently, commercial supplies of the acid chloride are often degraded, necessitating a protocol that integrates in situ generation with rapid nucleophilic trapping .

This guide provides a self-validating workflow for converting quinazoline-2-carboxylic acid to its acid chloride, followed by immediate nucleophilic acyl substitution with amines.

Chemical Safety & Stability Profile

Hazard Class: Corrosive, Lachrymator, Moisture Sensitive.

-

Hydrolytic Instability: Q2CC degrades rapidly in the presence of atmospheric moisture to release HCl and revert to the carboxylic acid. The presence of the N1 and N3 nitrogens enhances the electrophilicity of the carbonyl carbon, accelerating this hydrolysis compared to benzoyl chloride.

-

Storage: If isolation is strictly necessary, store under Argon at -20°C. Recommendation: Do not store; generate in situ.

-

PPE: Full chemical resistant gloves (Nitrile/Neoprene), face shield, and fume hood operation are mandatory due to the potential evolution of SO₂ and HCl gases.

Mechanistic Principles

The reaction proceeds via a classic Nucleophilic Acyl Substitution (Addition-Elimination) mechanism. However, the electronics of the quinazoline ring dictate specific considerations:

-

Electronic Activation: The imine-like nitrogen atoms (N1, N3) exert a strong inductive effect (-I), pulling electron density from the ring and the C2-position. This makes the carbonyl carbon (

) exceptionally reactive toward nucleophiles. -

Base Selection: A non-nucleophilic base (e.g., DIPEA) is critical to neutralize the HCl byproduct without competing for the acyl center.

-

Side Reactions: The high electrophilicity increases the risk of reacting with trace water (hydrolysis) or competing nucleophiles (e.g., alcoholic solvents).

Visualization: Reaction Mechanism[1][2][3]

Experimental Protocol

Reagents & Materials[3][4][5][6][7]

| Component | Role | Specifications |

| Quinazoline-2-carboxylic acid | Precursor | >97% Purity, dry |

| Oxalyl Chloride | Chlorinating Agent | 2.0 equiv, Freshly distilled/opened |

| DMF | Catalyst | Catalytic drops (anhydrous) |

| Dichloromethane (DCM) | Solvent | Anhydrous (distilled over CaH₂ or molecular sieves) |

| Primary Amine (R-NH₂) | Nucleophile | 1.1 equiv |

| DIPEA (Hünig's Base) | Acid Scavenger | 3.0 equiv, Anhydrous |

Step-by-Step Methodology

This protocol utilizes Oxalyl Chloride for activation, which is milder and produces gaseous byproducts (CO, CO₂) that are easier to remove than Thionyl Chloride (SO₂).

Phase A: In Situ Generation of Acid Chloride

-

Setup: Flame-dry a 50 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an Argon inlet.

-

Suspension: Charge the flask with Quinazoline-2-carboxylic acid (1.0 mmol) and anhydrous DCM (10 mL) . The acid will likely remain a suspension.

-

Activation: Cool the mixture to 0°C (ice bath). Add catalytic DMF (1-2 drops) .

-

Chlorination: Dropwise add Oxalyl Chloride (2.0 mmol) over 5 minutes.

-

Observation: Vigorous bubbling (CO/CO₂ evolution) indicates reaction initiation.

-

-

Completion: Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours . The solution should become clear/homogeneous as the acid converts to the soluble acid chloride.

-

Concentration (Critical): Remove solvent and excess oxalyl chloride under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow/orange solid.

-

Note: Do not expose to air. Backfill with Argon immediately.

-

Phase B: Nucleophilic Substitution (Amide Coupling)

-

Redissolution: Redissolve the crude acid chloride in anhydrous DCM (5 mL) under Argon. Cool to 0°C .

-

Base Addition: Add DIPEA (3.0 mmol) .

-

Nucleophile Addition: Add the Amine (1.1 mmol) (dissolved in 2 mL DCM) dropwise over 10 minutes.

-

Exotherm Warning: The reaction is exothermic. Control addition rate to maintain temp < 5°C.

-

-

Reaction: Remove ice bath and stir at RT for 4–12 hours .

-

Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LCMS. Look for the disappearance of the acid chloride (or its methyl ester artifact if using MeOH quench in LCMS).

Phase C: Workup & Purification

-

Quench: Dilute with DCM (20 mL) and wash sequentially with:

-

Sat. NaHCO₃ (2 x 15 mL) – Removes unreacted acid.

-

1M HCl (2 x 15 mL) – Removes excess amine/DIPEA (Skip if product is acid-sensitive).

-

Brine (15 mL).

-

-

Drying: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Recrystallization (EtOH/Hexane) or Flash Column Chromatography (SiO₂, Hexane:EtOAc gradient).

Visualization: Experimental Workflow

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Reversion to Acid | Moisture ingress during the "Evaporation" or "Redissolution" steps. | Ensure all glassware is flame-dried. Use a Schlenk line. Do not store the intermediate chloride. |

| Incomplete Activation | Old Oxalyl Chloride or insufficient DMF catalyst. | Use fresh reagents. Ensure "bubbling" is observed upon addition. |

| Bis-acylation | Amine is too nucleophilic or excess acid chloride used. | Control stoichiometry strictly (1:1.1). Add amine slowly at 0°C. |

| Product Solubility | Quinazoline amides can be highly crystalline and insoluble. | If product precipitates during reaction, filter the solid directly and wash with cold DCM and water (simplifies workup). |

References

-

Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB. Source: National Institutes of Health (PubMed) / Bioorg Chem. URL:[Link]

-

Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Source: ACS Journal of Medicinal Chemistry. URL:[Link]

-

An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Source: DergiPark (Journal of the Turkish Chemical Society). URL:[Link]

Application Note: High-Yield Preparation of Quinazoline-2-carboxamides via Acid Chloride Activation

Executive Summary

Quinazoline-2-carboxamides represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from TSPO binding (translocator protein ligands) and AcrB inhibition (reversing bacterial multidrug resistance) to antimalarial efficacy.

This Application Note details the robust synthesis of these targets using the Acid Chloride Method . Unlike direct coupling using peptide reagents (e.g., EDC/HOBt), which can be sluggish due to the steric and electronic deactivation of the quinazoline C2 position, the acid chloride route offers superior reactivity, higher yields, and broader substrate tolerance. We provide a validated protocol for generating the moisture-sensitive quinazoline-2-carbonyl chloride intermediate and its subsequent coupling with diverse amines.

Scientific Background & Mechanism[1][2][3]

The Challenge of the C2 Position

The C2 position of the quinazoline ring is electron-deficient, making the adjacent carboxylic acid prone to decarboxylation under vigorous thermal conditions. Furthermore, the nitrogen atoms in the ring can interfere with standard coupling agents by forming unreactive adducts.

The Acid Chloride Solution

Converting quinazoline-2-carboxylic acid to quinazoline-2-carbonyl chloride activates the carbonyl carbon significantly, overcoming the nucleophilicity issues of sterically hindered or electron-poor amines.

Mechanism of Action:

-

Activation: The carboxylic acid reacts with thionyl chloride (

) or oxalyl chloride. The reagent attacks the carbonyl oxygen, creating a good leaving group that is displaced by chloride. -

Coupling: The amine nucleophile attacks the highly electrophilic carbonyl of the acid chloride.

-

Elimination: The tetrahedral intermediate collapses, expelling the chloride ion and restoring the carbonyl double bond to form the amide.

Experimental Workflow Visualization

The following diagram illustrates the critical pathway from the precursor (Isatin-derived) to the final amide library.

Figure 1: Synthetic pathway for Quinazoline-2-carboxamides. Note the critical activation step involving the formation of the acid chloride.

Detailed Protocols

Reagents & Equipment[1][4]

-

Starting Material: Quinazoline-2-carboxylic acid (commercially available or synthesized via the Isatin/Pfitzinger route).

-

Activator: Thionyl Chloride (

, 99%) or Oxalyl Chloride (2.0 M in DCM). -

Solvents: Anhydrous Dichloromethane (DCM) or Toluene.

-

Base:

-Diisopropylethylamine (DIPEA) or Triethylamine ( -

Atmosphere: Dry Nitrogen or Argon balloon.

Protocol A: Synthesis of Quinazoline-2-carbonyl Chloride

Note: This intermediate is moisture-sensitive. Perform in a fume hood.

-

Setup: Charge a dry 50 mL round-bottom flask (RBF) with quinazoline-2-carboxylic acid (1.0 equiv, e.g., 5 mmol).

-

Addition:

-

Method A (Robust): Add neat Thionyl Chloride (

) (10 mL/g of substrate). -

Method B (Mild): Suspend substrate in anhydrous DCM (20 mL). Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C, followed by 2 drops of dry DMF (catalyst).

-

-

Reaction:

-

For Method A: Reflux at 80°C for 1.5–2 hours. The solution should become clear.

-

For Method B: Stir at Room Temperature (RT) for 2–4 hours until gas evolution ceases.

-

-

Isolation: Evaporate the solvent/excess reagent under reduced pressure (rotary evaporator).

-

Critical Step: Co-evaporate with anhydrous toluene (

) to remove trace

-

-

Result: The residue is the crude acid chloride (often a yellow/orange solid). Use immediately for the next step. Do not store for prolonged periods.

Protocol B: Amidation (Coupling)

-

Preparation: Dissolve the crude acid chloride from Protocol A in anhydrous DCM (15 mL) under Nitrogen. Cool to 0°C in an ice bath.

-

Amine Addition: In a separate vial, mix the target Amine (1.1 equiv) and DIPEA (1.5 equiv) in DCM (5 mL).

-

Coupling: Add the amine/base solution dropwise to the cold acid chloride solution over 10 minutes.

-

Completion: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor via TLC (usually 50% EtOAc/Hexane).

-

Workup:

-

Wash the organic layer with saturated

(2 x 15 mL) to remove unreacted acid. -

Wash with Brine (15 mL).

-

Dry over

, filter, and concentrate.

-

-

Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).

Data Analysis & Expected Results

The acid chloride method typically provides higher yields compared to direct coupling. Below is a summary of expected yields based on amine sterics (Reference Data derived from Bioorg. Chem. and J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10][11]

| Amine Type | Example Structure | Method | Expected Yield | Notes |

| Primary Aliphatic | Methylamine, Ethylamine | Acid Chloride | 85 - 95% | Very fast reaction; exothermic. |

| Primary Aromatic | Aniline, 4-Fluoroaniline | Acid Chloride | 75 - 88% | Requires longer stirring (4-6 h). |

| Secondary Cyclic | Morpholine, Piperazine | Acid Chloride | 80 - 92% | Excellent solubility; easy workup. |

| Sterically Hindered | tert-Butylamine | Acid Chloride | 60 - 75% | May require reflux in DCE or Toluene. |

Troubleshooting & Optimization Logic

Use the following logic flow to diagnose low yields or impurities.

Figure 2: Troubleshooting decision tree for the acylation of quinazolines.

References

-

Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB. Bioorganic Chemistry, 2020.[10]

-

Synthesis and Biological Evaluation of 4-Phenylquinazoline-2-carboxamides Designed as a Novel Class of Potent Ligands of the Translocator Protein. Journal of Medicinal Chemistry, 2012.

-

An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark (Turkish Journal of Science), 2022.

-

Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry, 2021.

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Quinazoline synthesis [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. ajchem-a.com [ajchem-a.com]

- 10. Design and synthesis of novel 4-substituted quinazoline-2-carboxamide derivatives targeting AcrB to reverse the bacterial multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

Application Notes and Protocols for the Synthesis and Evaluation of Quinazoline-Based EGFR Inhibitors

Abstract: The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with small-molecule tyrosine kinase inhibitors forming a cornerstone of targeted therapy for various cancers.[1][2] The quinazoline scaffold has proven to be a privileged structure for developing potent EGFR inhibitors, demonstrating high affinity for the ATP-binding site of the kinase domain.[3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and in-vitro evaluation of a representative 4-anilinoquinazoline EGFR inhibitor. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase inhibitors. The protocols emphasize not only the procedural steps but also the underlying chemical and biological principles, ensuring both reproducibility and a deeper understanding of the experimental design.

Introduction: EGFR and the Rise of Quinazoline Inhibitors

The EGFR is a member of the ErbB family of receptor tyrosine kinases and a crucial mediator of signaling pathways that control cell proliferation, survival, and differentiation.[1][5] Upon binding to ligands like Epidermal Growth Factor (EGF), the receptor dimerizes, leading to the activation of its intracellular tyrosine kinase domain and subsequent autophosphorylation.[6][7] This initiates downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5] In many cancers, aberrant EGFR activation, through overexpression or mutation, drives uncontrolled cell growth, making it a prime therapeutic target.[1][8]

First-generation EGFR inhibitors, such as Gefitinib and Erlotinib, are 4-anilinoquinazoline derivatives that function as ATP-competitive inhibitors.[1] They occupy the ATP-binding pocket of the EGFR kinase domain, preventing signal transduction.[5][7] The quinazoline core acts as a scaffold, with the nitrogen at position 1 (N-1) forming a critical hydrogen bond with the backbone NH of Met793 in the hinge region of the kinase, a key interaction for potent inhibition.[1][3]

PART 1: The EGFR Signaling Pathway and Mechanism of Inhibition

Understanding the target pathway is fundamental to inhibitor design and evaluation. The following diagram illustrates the canonical EGFR signaling cascade and the point of intervention for quinazoline-based inhibitors.

Caption: General synthetic workflow for 4-anilinoquinazoline EGFR inhibitors.

This strategy is highly modular, allowing for the introduction of various substituents on both the quinazoline core (typically at the 6- and 7-positions) and the aniline ring to optimize potency, selectivity, and pharmacokinetic properties.

PART 3: Detailed Protocol: Synthesis of a Gefitinib Analogue

This protocol details the synthesis of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline, the active pharmaceutical ingredient known as Gefitinib. The synthesis is presented in three main stages.

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Reagents such as phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are corrosive and react violently with water; handle with extreme care.

Stage 1: Synthesis of 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one

This stage involves building the substituted quinazolin-4-one core. The synthesis often starts from a substituted anthranilic acid or benzonitrile derivative. For this example, we will assume the starting material 7-methoxy-6-hydroxy-quinazolin-4(3H)-one is available, which itself can be synthesized from isovanillin.

-

Reagents and Materials:

-

7-methoxy-6-hydroxy-quinazolin-4(3H)-one

-

4-(3-chloropropyl)morpholine hydrochloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Standard workup and filtration equipment

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 7-methoxy-6-hydroxy-quinazolin-4(3H)-one (1.0 eq).

-

Add anhydrous DMF to create a slurry (approx. 10-15 mL per gram of starting material).

-

Add anhydrous potassium carbonate (3.0 eq) to the mixture. The base is crucial for deprotonating the phenolic hydroxyl group, activating it for nucleophilic attack.

-

Add 4-(3-chloropropyl)morpholine hydrochloride (1.2 eq).

-

Heat the reaction mixture to 80-90 °C with vigorous stirring. The elevated temperature is necessary to drive the SN2 reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane as eluent). The reaction is typically complete within 4-6 hours.

-

Once complete, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (approx. 10x the volume of DMF). This precipitates the product and dissolves inorganic salts.

-

Stir the resulting suspension for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with water to remove residual DMF and salts, then with a small amount of cold ethanol or diethyl ether.

-

Dry the product under vacuum to yield 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one as a solid. The product is often of sufficient purity for the next step.

-

Stage 2: Chlorination to form 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline

This step creates the key electrophilic intermediate required for the final coupling.

-

Reagents and Materials:

-

7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one

-

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

-

Toluene or Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Round-bottom flask, reflux condenser, nitrogen/argon inlet

-

-

Procedure:

-

Suspend the quinazolinone from Stage 1 (1.0 eq) in anhydrous toluene or DCM (10-20 mL per gram).

-

Add a catalytic amount of DMF (1-2 drops). DMF acts as a catalyst to form the Vilsmeier-Haack reagent in situ, which is the active chlorinating species.

-

Slowly add thionyl chloride (3.0-5.0 eq) dropwise at room temperature under a nitrogen atmosphere. The reaction is exothermic. Alternatively, POCl₃ can be used, often requiring heating to reflux.

-

Heat the mixture to reflux (for SOCl₂) or as required for (POCl₃) for 2-4 hours, until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and carefully remove the excess chlorinating agent under reduced pressure. This step must be done with an appropriate trap for the acidic and corrosive vapors.

-

The resulting residue, containing the crude 4-chloroquinazoline, is often used directly in the next step without extensive purification.

-

Stage 3: SNAr Coupling to Synthesize Gefitinib

This is the final convergent step where the key C4-N bond is formed.

-

Reagents and Materials:

-

Crude 4-chloroquinazoline from Stage 2

-

3-Chloro-4-fluoroaniline

-

Isopropanol (IPA) or Acetonitrile

-

Diisopropylethylamine (DIPEA) or another non-nucleophilic base (optional, as a scavenger for HCl byproduct)

-

Round-bottom flask, reflux condenser

-

-

Procedure:

-

Dissolve the crude 4-chloroquinazoline (1.0 eq) in isopropanol (15-20 mL per gram of starting quinazolinone).

-

Add 3-chloro-4-fluoroaniline (1.1 eq) to the solution. 3. Heat the reaction mixture to reflux (approx. 80-85 °C) for 2-4 hours. The nucleophilic aniline attacks the electron-deficient C4 position of the quinazoline, displacing the chloride.

-

Monitor the reaction by TLC or LC-MS. Upon completion, a solid product often precipitates from the hot solution.

-

Cool the mixture to room temperature, and then further in an ice bath for 1 hour to maximize precipitation.

-

Collect the crude product by vacuum filtration.

-

Wash the filter cake with cold isopropanol and then with diethyl ether.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol, ethanol, or acetonitrile) or by column chromatography on silica gel if necessary to achieve high purity.

-

Dry the final product under vacuum.

-

PART 4: Characterization of the Synthesized Inhibitor

Structural integrity and purity are paramount. Standard analytical techniques should be employed.

| Technique | Purpose | Expected Observations for Gefitinib Analogue |

| ¹H NMR | Structural Elucidation | Signals corresponding to aromatic protons on both the quinazoline and aniline rings, methoxy group, morpholine, and propyl linker protons with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for all unique carbon atoms in the molecule, confirming the core structure and substituents. |

| Mass Spectrometry (HRMS) | Molecular Weight Confirmation | A molecular ion peak corresponding to the exact calculated mass of the compound ([M+H]⁺), confirming the elemental composition. |

| HPLC | Purity Assessment | A single major peak (typically >95% area) at a specific retention time, indicating the purity of the synthesized compound. |

PART 5: In-Vitro Evaluation Protocols

Once synthesized and characterized, the compound's biological activity must be assessed.

Protocol 1: Biochemical EGFR Kinase Assay (IC₅₀ Determination)

This assay directly measures the ability of the compound to inhibit the enzymatic activity of recombinant EGFR kinase.

-

Principle: A luminescent ADP-Glo™ or similar kinase assay can be used. The kinase reaction consumes ATP, converting it to ADP. The amount of ADP produced is directly proportional to kinase activity and can be quantified via a coupled enzymatic reaction that generates a luminescent signal.

-

Procedure:

-

Prepare a stock solution of the synthesized inhibitor (e.g., 10 mM in 100% DMSO).

-

Perform serial dilutions of the inhibitor in assay buffer to create a concentration gradient (e.g., 100 µM to 1 pM).

-

In a 96-well or 384-well plate, add the diluted inhibitor. Include positive (DMSO vehicle, no inhibitor) and negative (no enzyme) controls. [9] 4. Add recombinant human EGFR kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

-

Initiate the kinase reaction by adding ATP at a concentration close to its Km.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure ADP production according to the assay kit manufacturer's protocol (e.g., by adding ADP-Glo™ reagent). [9] 8. Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract background luminescence (no enzyme control).

-

Normalize the data to the positive control (100% activity) and calculate the percent inhibition for each inhibitor concentration.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

-

Protocol 2: Cell-Based Proliferation Assay (GI₅₀ Determination)

This assay measures the compound's effect on the viability and proliferation of cancer cells that are dependent on EGFR signaling.

-

Principle: The MTS or MTT assay is a colorimetric method for assessing cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye to a colored formazan product, which can be quantified by absorbance.

-

Cell Line: Use an EGFR-mutant non-small cell lung cancer (NSCLC) cell line like NCI-H1975 (L858R/T790M) or PC-9 (exon 19 deletion) for relevance. [10][11]3. Procedure:

-

Seed the chosen cancer cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the synthesized inhibitor (prepared as in the biochemical assay). Include a vehicle control (DMSO).

-

Incubate the cells for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).

-

Add MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours. [9] 5. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

-

-

Data Analysis:

-

Subtract the absorbance of "no cell" blank wells.

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

-

Plot percent viability versus the logarithm of inhibitor concentration and use non-linear regression to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth).

-

| Compound | EGFR Kinase IC₅₀ (nM) | PC-9 Cell GI₅₀ (nM) |

| Gefitinib (Reference) | 2 - 5 | 5 - 10 |

| Synthesized Analogue | Experimental Value | Experimental Value |

PART 6: Conclusion and Future Directions

The successful synthesis, characterization, and evaluation of a 4-anilinoquinazoline inhibitor provide a robust framework for discovering novel EGFR-targeted therapeutics. This guide outlines a field-proven synthetic strategy and standard biological assays essential for this process.

A critical challenge in EGFR inhibitor therapy is the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP and can sterically hinder first-generation inhibitors. [12][13]Future research efforts are directed towards developing third-generation covalent inhibitors (like Osimertinib) that can overcome this resistance, as well as exploring novel allosteric inhibitors and combination therapies. [3][14]The modular synthetic approach described herein can be adapted to create libraries of new analogues aimed at addressing these ongoing clinical challenges.

References

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC, National Center for Biotechnology Information. Available at: [Link]

-

Molecular Mechanisms of Epidermal Growth Factor Receptor (EGFR) Activation and Response to Gefitinib and Other EGFR-Targeting Drugs. AACR Journals. Available at: [Link]

-

Biochemistry, Epidermal Growth Factor Receptor. StatPearls, NCBI Bookshelf. Available at: [Link]

-

Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate. Available at: [Link]

-

Mechanism for activation of mutated epidermal growth factor receptors in lung cancer. PNAS. Available at: [Link]

-

Principles of EGFR activation and inhibition. ResearchGate. Available at: [Link]

-

Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. Arabian Journal of Chemistry. Available at: [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available at: [Link]

-

Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. ResearchGate. Available at: [Link]

-

EGFR Assays & Drug Discovery Services. Reaction Biology. Available at: [Link]

-

EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. Available at: [Link]

-

In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. PMC, National Center for Biotechnology Information. Available at: [Link]

-

Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS Omega. Available at: [Link]

-

A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Indian Journal of Chemistry. Available at: [Link]

-

A New Synthesis of Gefitinib. Thieme Synlett. Available at: [Link]

-

Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Chemistry. Available at: [Link]

-

Design, synthesis and biological evaluation of 2H-o[3][4]xazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Publishing. Available at: [Link]

-

Gefitinib. New Drug Approvals. Available at: [Link]

-

Modified Synthesis of Erlotinib Hydrochloride. PMC, National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. Frontiers in Chemistry. Available at: [Link]

-

Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget. Available at: [Link]

-

Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. PMC, National Center for Biotechnology Information. Available at: [Link]

- Process for the preparation of gefitinib. Google Patents.

-

Modified Synthesis of Erlotinib Hydrochloride. Advanced Pharmaceutical Bulletin. Available at: [Link]

-

Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. PubMed. Available at: [Link]

-

Novel In Vitro Cancer Models for Optimizing Anti-EGFR Therapies. AACR Journals. Available at: [Link]

-

ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES. Available at: [Link]

-

Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study. MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]